

# Technical Monograph: 1-Hydroxy-2-Naphthamide (CAS 62353-80-4)

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## Compound of Interest

**Compound Name:** 2-Naphthalenecarboxamide, 1-hydroxy-

**CAS No.:** 62353-80-4

**Cat. No.:** B1605713

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Core Scaffold for Medicinal Chemistry & Azo-Coupling Systems

## Executive Summary & Chemical Identity

1-Hydroxy-2-naphthamide (CAS 62353-80-4) serves as a critical bidentate scaffold in organic synthesis.<sup>[1]</sup> Structurally characterized by a naphthalene core substituted with a hydroxyl group at the C1 position and a primary amide at the C2 position, it exhibits strong intramolecular hydrogen bonding (IMHB).<sup>[1]</sup> This IMHB feature significantly influences its solubility, metabolic stability, and reactivity, making it a valuable intermediate in the development of Naphtol AS dyes and substituted naphthamide pharmacophores with antibacterial and anti-inflammatory profiles.<sup>[1]</sup>

## Chemical Identity Data

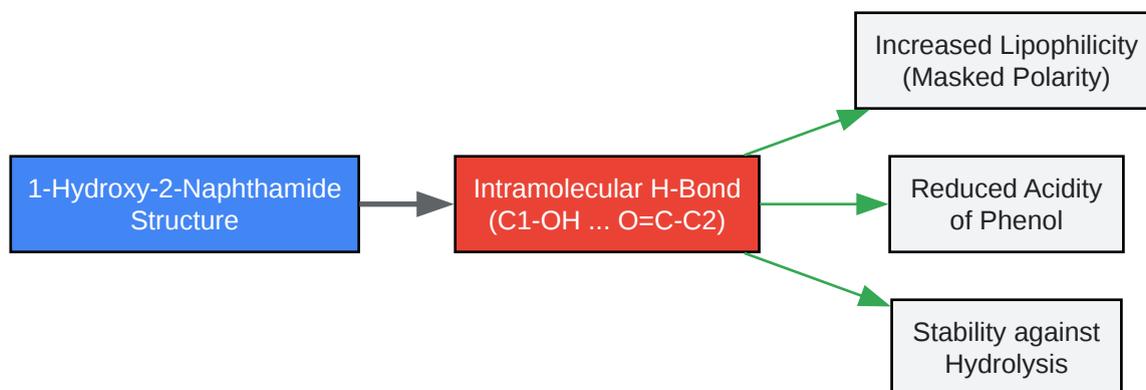
Property	Specification
CAS Number	62353-80-4
IUPAC Name	1-hydroxynaphthalene-2-carboxamide
Molecular Formula	
Molecular Weight	187.19 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water
pKa (Calculated)	~8.5 (Phenolic OH)
Key Feature	Strong Intramolecular H-bond (OH O=C)

## Structural Analysis & Reactivity

The chemical behavior of 1-hydroxy-2-naphthamide is dominated by the Intramolecular Hydrogen Bond (IMHB) between the C1-hydroxyl proton and the C2-amide carbonyl oxygen.

### Mechanistic Implications of IMHB[1][2]

- **Reduced Nucleophilicity:** The phenolic proton is "locked," reducing the acidity of the phenol and making O-alkylation more difficult compared to non-ortho isomers.[1]
- **Carbonyl Deactivation:** The H-bond donation to the carbonyl oxygen increases electron density at the carbonyl carbon, rendering it slightly less susceptible to nucleophilic attack (hydrolysis) compared to simple benzamides.[1]
- **Lipophilicity:** The "closed" pseudo-ring structure formed by the H-bond masks polar groups, potentially enhancing membrane permeability in biological systems.[1]



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Figure 1: Impact of Intramolecular Hydrogen Bonding on Physicochemical Properties.

## Synthesis & Production Protocols

Direct amidation of 1-hydroxy-2-naphthoic acid (1-HNA) requires activation due to the electron-rich nature of the naphthalene ring and the steric/electronic effects of the ortho-hydroxyl group.

[1]

### Method A: The Acid Chloride Route (Standard Laboratory Scale)

This method uses thionyl chloride (

) to generate the acid chloride, followed by ammonolysis.[1] Note: Protection of the phenol is usually unnecessary if temperature is controlled, but the acid chloride is unstable.

### Reagents

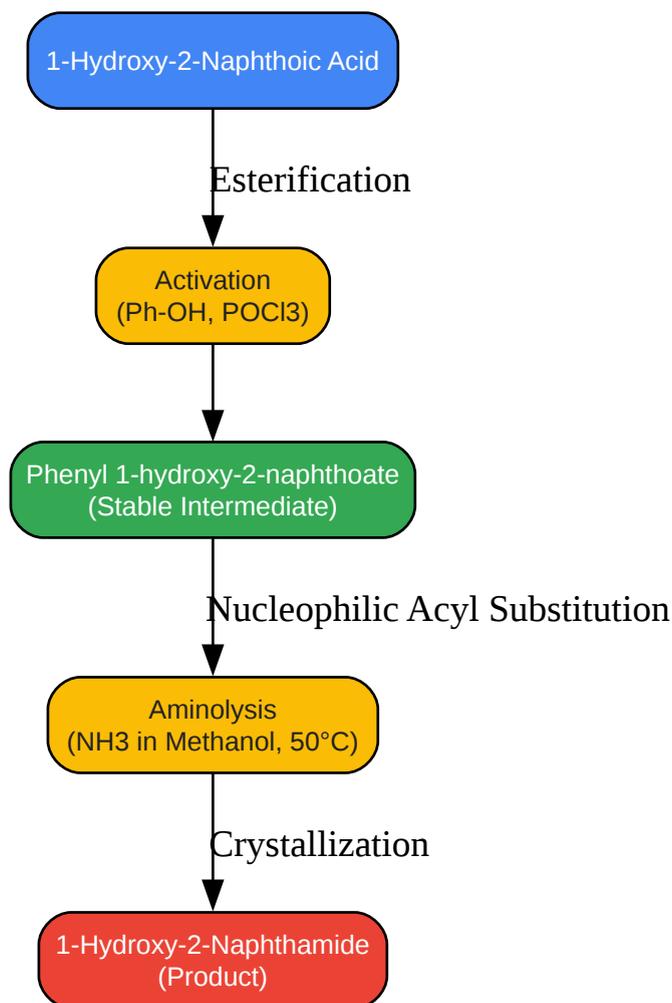
- Precursor: 1-Hydroxy-2-naphthoic acid (1-HNA) [CAS 86-48-6].
- Reagent: Thionyl Chloride ( ), excess.[1]
- Solvent: Toluene or Dichloromethane (DCM).[1]
- Amine Source: Aqueous Ammonia (25%) or Ammonia gas.[1]

## Step-by-Step Protocol

- Activation: Suspend 10.0 g (53 mmol) of 1-HNA in 50 mL of dry Toluene.
- Chlorination: Add 15 mL of Thionyl Chloride dropwise. Add a catalytic amount of DMF (2-3 drops).[1]
- Reflux: Heat to reflux (80-110°C) for 2 hours until gas evolution ( , ) ceases and the solution becomes clear.
- Isolation (Critical): Evaporate the solvent and excess under reduced pressure. Do not expose the residue to moist air.[1]
- Amidation: Redissolve the crude acid chloride in 30 mL dry DCM. Cool to 0°C.[1]
- Addition: Slowly bubble gas through the solution OR add dropwise to a stirred solution of concentrated aqueous ammonia (excess) at 0°C.
- Workup: Stir for 1 hour. Filter the precipitate.[1] Wash with water (to remove ) and cold ethanol.[1]
- Purification: Recrystallize from Ethanol/Water (80:20).

## Method B: Phenyl Ester Transamidation (High Purity)

This method avoids the unstable acid chloride and is preferred for generating high-purity amides without oligomerization.[1]



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Figure 2: Phenyl Ester Transamidation Route for High-Purity Synthesis.

## Pharmaceutical & Industrial Applications[1] Medicinal Chemistry Scaffold

Researchers utilize the 1-hydroxy-2-naphthamide core as a bioisostere for salicylamides.[1]

- Anti-inflammatory: Derivatives inhibit cyclooxygenase (COX) pathways.[1] The 1-OH group mimics the tyrosine residue interaction in various enzyme active sites.
- Antimicrobial: Naphthamides have shown efficacy against *S. aureus* and *C. albicans*.[1] The lipophilic naphthalene tail facilitates penetration of the bacterial cell wall, while the amide headgroup interacts with peptidoglycan synthesis machinery.[1]

- Reference: BenchChem and MedChemExpress identify naphthoic acid derivatives as inhibitors of NF- $\kappa$ B and MAPK signaling pathways.[1] [1]

## Dye Chemistry (Naphtol AS Precursors)

While "Naphtol AS" specifically refers to the anilide (N-phenyl amide), the primary amide (CAS 62353-80-4) is the fundamental coupling component.[1]

- Coupling Reaction: In azo dye synthesis, the diazonium salt attacks the 4-position (para to the hydroxyl) of the naphthalene ring.[1]
- Role: The amide group at position 2 provides the necessary electron-withdrawing character to stabilize the resulting azo pigment, shifting the absorption to the red/visible spectrum.[1]

## Analytical Characterization

To validate the synthesis of CAS 62353-80-4, the following spectral signatures must be confirmed:

Technique	Expected Signature	Interpretation
IR (KBr)	3300-3450 (Broad)	Primary Amide stretch
IR (KBr)	1630-1650	Amide I ( ) , lowered by IMHB
<sup>1</sup> H NMR	13.0-14.0 ppm (Singlet)	Phenolic (Deshielded by H-bond)
<sup>1</sup> H NMR	7.0-8.5 ppm (Multiplet)	Aromatic Naphthalene protons
MS (ESI)	m/z 188	Protonated molecular ion

## Safety & Handling (GHS)

Signal Word: WARNING

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]
- PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory during synthesis, particularly when handling the acid chloride intermediate.[1]

## References

- BenchChem.A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives. Retrieved from [1]
- National Institute of Standards and Technology (NIST).1-Hydroxy-2-naphthoic acid derivatives and properties. NIST Chemistry WebBook.[1][2] Retrieved from [1][2]
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- PubChem.1-Hydroxy-2-naphthoic acid (Precursor) and Amide Derivatives.[1] National Library of Medicine.[1] Retrieved from [1]

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## Sources

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- 2. 1-Hydroxy-2-(n-isopropyl)naphthamide [[webbook.nist.gov](https://webbook.nist.gov)]
- 3. Substance Registry Services | US EPA [[cdxapps.epa.gov](https://cdxapps.epa.gov)]
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